molecular formula C19H19NO5 B3115126 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid CAS No. 207117-28-0

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid

Cat. No.: B3115126
CAS No.: 207117-28-0
M. Wt: 341.4
InChI Key: QJTSLFSLVWJFCO-IBGZPJMESA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-2-methylpropanoic acid is a useful research compound. Its molecular formula is C19H19NO5 and its molecular weight is 341.4. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of Fmoc-(S)-2-amino-2-methyl-3-hydroxypropanoic acid is the amine group of amino acids and peptides . The compound acts as a protecting group for these amines during peptide synthesis .

Mode of Action

Fmoc-(S)-2-amino-2-methyl-3-hydroxypropanoic acid interacts with its targets through a process known as Fmoc protection . This involves the introduction of the Fmoc group to the amine by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of other amino acids without disturbing the acid-labile linker between the peptide and the resin .

Biochemical Pathways

The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . It enables the formation of selectively protected amino alcohol intermediates, which are then oxidized to yield the desired di- or polycationic amino acid building blocks .

Result of Action

The primary result of the action of Fmoc-(S)-2-amino-2-methyl-3-hydroxypropanoic acid is the protection of the amine group during peptide synthesis . This allows for the sequential addition of other amino acids to the growing peptide chain. Once the peptide synthesis is complete, the Fmoc group is rapidly removed by a base, typically piperidine .

Action Environment

The action of Fmoc-(S)-2-amino-2-methyl-3-hydroxypropanoic acid is influenced by several environmental factors. For instance, the efficiency of Fmoc protection and deprotection can be affected by the pH and the temperature of the reaction environment . Additionally, the choice of solvent can impact the reaction rate and the stability of the Fmoc group .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-19(11-21,17(22)23)20-18(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16,21H,10-11H2,1H3,(H,20,24)(H,22,23)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTSLFSLVWJFCO-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CO)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207117-28-0
Record name Fmoc-(S)-2-amino-2-methyl-3-hydroxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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